

# Application Note: Rheological Characterization of Tri(propylene glycol) diacrylate (TPGDA)-Based Formulations

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## Compound of Interest

Compound Name: Tripropyleneglycol diacrylate

Cat. No.: B13914183

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Audience: Researchers, scientists, and drug development professionals.

Introduction Tri(propylene glycol) diacrylate (TPGDA) is a difunctional acrylate monomer widely utilized as a reactive diluent in formulations curable by ultraviolet (UV) or electron beam (EB) radiation.<sup>[1][2]</sup> Its key attributes include low viscosity, low volatility, high reactivity, and the ability to impart flexibility to the cured product.<sup>[1][3][4]</sup> These characteristics make TPGDA a preferred component in applications such as coatings, adhesives, inks, and advanced manufacturing like 3D printing resins.<sup>[1][2]</sup> The rheological properties of TPGDA-based formulations are critical as they dictate the material's processability, application performance (e.g., spraying or printing), and final mechanical properties.<sup>[1][5]</sup> Rheology is the study of the flow and deformation of matter, and its characterization provides invaluable insights into the microstructure and stability of these formulations.<sup>[6][7]</sup> This document provides detailed protocols for the rheological characterization of TPGDA-based systems using steady shear and oscillatory rheology.

## Key Rheological Parameters

Understanding the following parameters is fundamental to interpreting the rheological data of TPGDA formulations:

- Viscosity ( $\eta$ ): A measure of a fluid's resistance to flow. For many polymer systems, viscosity is not constant but depends on the applied shear rate.<sup>[8][9]</sup> TPGDA is valued for its ability to

effectively reduce the viscosity of complex formulations.[1][10]

- Shear Rate ( $\dot{\gamma}$ ): The rate at which a fluid is sheared or "worked" during flow. The relationship between viscosity and shear rate reveals important behaviors.[11]
  - Shear Thinning (Pseudoplasticity): Viscosity decreases as the shear rate increases. This is a common and desirable behavior in coatings and inks, allowing for easy application at high shear (e.g., brushing, spraying) and stability at low shear (storage).[11][12]
- Storage Modulus ( $G'$ ): Also known as the elastic modulus, it represents the energy stored in the material during deformation. A higher  $G'$  indicates more solid-like, elastic behavior.[13][14]
- Loss Modulus ( $G''$ ): Also known as the viscous modulus, it represents the energy dissipated as heat during deformation. A higher  $G''$  indicates more liquid-like, viscous behavior.[13]
- Tan Delta ( $\delta$ ): The ratio of the loss modulus to the storage modulus ( $G''/G'$ ). It provides a measure of the material's damping properties and the balance between viscous and elastic responses.[13][14]
  - If  $G' > G''$  ( $\tan \delta < 1$ ), the material is predominantly elastic (solid-like).
  - If  $G'' > G'$  ( $\tan \delta > 1$ ), the material is predominantly viscous (liquid-like).

## Data Presentation: TPGDA Properties and Formulation Examples

Quantitative data is summarized in the following tables for clarity and comparison.

Table 1: Typical Physical and Chemical Properties of TPGDA

Property	Value	Reference
CAS Number	42978-66-5	[15]
Molecular Weight	~300.35 g/mol	[16]
Appearance	Clear, colorless liquid	[15]
Viscosity @ 25°C	15 - 50 mPa·s	[15][17]
Density @ 25°C	~1.08 g/cm³	[15]

| Functionality | 2 (Difunctional) |[17] |

Table 2: Example Steady Shear Rheology Data for a Hypothetical TPGDA-Based UV-Curable Ink

Shear Rate (s <sup>-1</sup> )	Viscosity (Pa·s)	Behavior
0.1	5.2	High viscosity at rest, prevents pigment settling
1.0	2.8	Viscosity begins to decrease
10	1.1	Shear thinning evident
100	0.4	Low viscosity for high-speed printing application

| 1000 | 0.3 | Approaching a lower viscosity plateau |

Table 3: Example Oscillatory Rheology Data for a TPGDA Formulation Before and After UV Curing

State	Frequency (rad/s)	Storage Modulus (G') (Pa)	Loss Modulus (G'') (Pa)	Tan δ (G''/G')	Dominant Behavior
Uncured (Liquid)	10	5	50	10.0	Viscous (Liquid-like)

| Cured (Solid) | 10 | 1,000,000 | 50,000 | 0.05 | Elastic (Solid-like) |

## Experimental Protocols

The following protocols outline standard procedures for characterizing TPGDA-based formulations using a rotational rheometer.

### Protocol 1: Steady Shear Viscosity Measurement

Objective: To determine the viscosity of a TPGDA-based formulation as a function of shear rate and to identify its flow behavior (e.g., Newtonian, shear thinning).

Materials and Equipment:

- TPGDA-based formulation
- Rotational rheometer with temperature control (Peltier plate)
- Parallel plate or cone-and-plate geometry (e.g., 40 mm diameter)
- Spatula, cleaning solvents (e.g., isopropanol, acetone)

Methodology:

- Instrument Setup:
  - Set the rheometer to the desired testing temperature (e.g., 25°C).[\[12\]](#) Allow the geometry and base plate to equilibrate.
  - Zero the gap between the plates. Set the measurement gap (e.g., 1 mm for parallel plates).
- Sample Loading:
  - Carefully place an appropriate amount of the sample onto the center of the lower plate.
  - Lower the upper geometry to the set gap, ensuring the sample spreads evenly to the edge of the geometry.

- Trim any excess sample from the edge using a spatula.
- Equilibration:
  - Allow the sample to rest and reach thermal equilibrium for at least 3-5 minutes.
- Measurement:
  - Perform a continuous shear rate sweep, for example, from  $0.1 \text{ s}^{-1}$  to  $1000 \text{ s}^{-1}$ .
  - It is recommended to use a logarithmic ramp to capture data points across several orders of magnitude.
  - Record the viscosity ( $\eta$ ) as a function of shear rate ( $\dot{\gamma}$ ).
- Data Analysis:
  - Plot viscosity vs. shear rate on a log-log scale.
  - Analyze the curve to determine the rheological behavior. A downward slope indicates shear-thinning behavior.[\[11\]](#)

## Protocol 2: Oscillatory Rheology for Viscoelastic Characterization

Objective: To determine the viscoelastic properties ( $G'$ ,  $G''$ ) of a TPGDA-based formulation, which is crucial for understanding its internal structure, gelation process, and the properties of the cured material. This protocol follows a standard sequence for characterizing viscoelastic materials.[\[18\]](#)[\[19\]](#)

Materials and Equipment:

- Same as Protocol 1.
- For photo-curing studies, a UV-light accessory for the rheometer is required.

Methodology:

### Step 2A: Amplitude (Strain) Sweep - Determining the Linear Viscoelastic Region (LVER)

- Purpose: To identify the range of strain over which the material's structure is not disrupted by the measurement itself. Within the LVER,  $G'$  and  $G''$  are independent of the applied strain. This is a critical first step for valid subsequent testing.[\[18\]](#)
- Procedure:
  - Load and equilibrate the sample as described in Protocol 1.
  - Set a constant angular frequency (e.g., 10 rad/s).
  - Perform a strain sweep from a low strain (e.g., 0.01%) to a high strain (e.g., 100%) on a logarithmic scale.
  - Plot  $G'$  and  $G''$  as a function of strain.
  - Identify the LVER as the plateau region where  $G'$  and  $G''$  are constant. Select a strain value from within this region (e.g., 0.5%) for the next steps.

### Step 2B: Frequency Sweep - Characterizing Material Structure

- Purpose: To probe the time-dependent behavior of the material and understand its structural characteristics at rest.
- Procedure:
  - Load and equilibrate a fresh sample.
  - Set the strain to the value determined from the LVER in Step 2A.
  - Perform a frequency sweep from a high frequency (e.g., 100 rad/s) to a low frequency (e.g., 0.1 rad/s).
  - Record  $G'$ ,  $G''$ , and  $\tan \delta$  as a function of angular frequency.
  - Analysis: For uncured liquid formulations,  $G''$  will typically be greater than  $G'$ . For cured or gelled systems,  $G'$  will be greater than  $G''$  and relatively independent of frequency.[\[20\]](#)

### Step 2C: Time Sweep - Monitoring Curing or Gelation

- Purpose: To monitor the change in viscoelastic properties over time, particularly during a curing process (e.g., UV exposure).
- Procedure:
  - Load and equilibrate the sample.
  - Set the strain and frequency to constant values determined from the previous steps (e.g., 0.5% strain, 10 rad/s).
  - Begin monitoring  $G'$  and  $G''$  over time.
  - At a specific time point, initiate the curing process (e.g., turn on the UV light).
  - Continue recording until the moduli reach a plateau, indicating the completion of the curing reaction.
  - Analysis: The crossover point where  $G' = G''$  ( $\tan \delta = 1$ ) is often defined as the gel point. The final plateau values of  $G'$  provide information about the stiffness and crosslink density of the cured material.

## Visualizations

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